Silane, chlorodimethyl(3,3,3-trifluoropropyl)-
Overview
Description
. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, one chlorine atom, and a 3,3,3-trifluoropropyl group. It is a colorless liquid with a boiling point of 118°C and a density of 1.117 g/mL at 20°C .
Scientific Research Applications
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- has a wide range of applications in scientific research:
Safety and Hazards
This compound is highly flammable and can cause severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .
Mechanism of Action
Mode of Action
It is known that organosilicon compounds like this one can interact with various biological targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chlorodimethyl-3,3,3-trifluoropropylsilane . These factors could include temperature, pH, and the presence of other chemicals, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is typically synthesized through the reaction of chlorodimethylsilane with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
ClSi(CH3)2H+BrCH2CF3→ClSi(CH3)2CH2CF3+HBr
Industrial Production Methods
In industrial settings, the production of silane, chlorodimethyl(3,3,3-trifluoropropyl)- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The methyl groups can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Silane derivatives with various functional groups
Hydrolysis Products: Silanols and hydrochloric acid
Oxidation Products: Silanols, siloxanes
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the trifluoropropyl group, making it less reactive in certain applications.
Trichloro(3,3,3-trifluoropropyl)silane: Contains three chlorine atoms, making it more reactive and suitable for different synthetic routes.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains methoxy groups instead of chlorine, offering different reactivity and applications.
Uniqueness
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is unique due to its combination of a trifluoropropyl group and a chlorosilane moiety. This combination imparts distinct reactivity and stability, making it valuable in specialized synthetic applications and industrial processes .
Properties
IUPAC Name |
chloro-dimethyl-(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZUXSLKGQRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061722 | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Trifluoropropyldimethylchlorosilane | |
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URL | https://haz-map.com/Agents/18242 | |
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CAS No. |
1481-41-0 | |
Record name | 3,3,3-Trifluoropropyldimethylchlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyl(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.582 | |
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